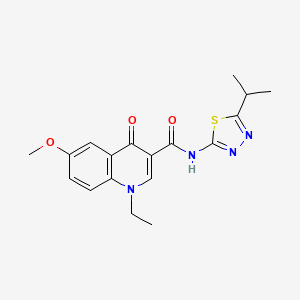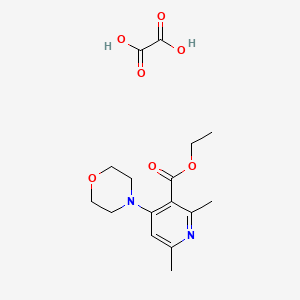
6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. It is a pyrimidine-based compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress in the brain, which are believed to contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of certain genes that are involved in cancer cell growth and proliferation. It has also been found to reduce the accumulation of amyloid-beta plaques in the brain, which are believed to contribute to the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride in lab experiments is its ability to selectively inhibit the growth of cancer cells without affecting normal cells. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride. One area of research is to further investigate its potential as a treatment for Alzheimer's disease. Another area of research is to explore its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for maximum efficacy and minimal toxicity.
Conclusion:
In conclusion, 6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride is a pyrimidine-based compound that has been widely used in scientific research. It has shown potential as a treatment for cancer and Alzheimer's disease. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and optimal use in lab experiments.
Synthesemethoden
There are several methods for synthesizing 6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride. One of the most common methods is the reaction between 4-methylbenzonitrile and 4-chloro-2-methylpyrimidine in the presence of a base such as potassium carbonate. The resulting compound is then treated with hydrochloric acid to obtain 6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride has been used in various scientific research studies. It has been found to be effective in inhibiting the growth of cancer cells, particularly in breast cancer. It has also been used as a potential treatment for Alzheimer's disease due to its ability to reduce the accumulation of amyloid-beta plaques in the brain.
Eigenschaften
IUPAC Name |
6-methyl-N-(4-methylphenyl)pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.ClH/c1-9-3-5-11(6-4-9)15-12-7-10(2)13-8-14-12;/h3-8H,1-2H3,(H,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOPXRFGJFLGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=NC(=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(4-methylphenyl)pyrimidin-4-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5126012.png)
![2-({[(4-chlorophenyl)thio]acetyl}amino)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5126020.png)

![4-bromo-N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5126033.png)

![N-(4-ethylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5126048.png)

![methyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B5126064.png)
![4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5126076.png)
![2-(4-bromophenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5126077.png)
![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile](/img/structure/B5126095.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126110.png)
